Cas no 29426-64-0 (3-Aminoazepan-2-one hydrochloride)

3-Aminoazepan-2-one hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Aminoazepan-2-one hydrochloride
- DL-α-Amino-epsilon-caprolactam hydrochloride
- 2H-Azepin-2-one,3-aminohexahydro-, hydrochloride (1:1)
- 3-aminohexahydro-2H-Azepin-2-one hydrochloride
- DL-alpha-Amino-epsilon-caprolactam hydrochloride
- NULL
- (3S)-3-amino-2-perhydroazepinone hydrochloride
- (3S)-3-aminocaprolactam hydrochloride
- (S)-3-AMINO-AZEPAN-2-ONE HYDROCHLORIDE
- 3-Amino-2-oxohexamethyleneimine hydrochloride
- -Amino-&epsilon
- -caprolactam hydrochloride
- DL-&alpha
- DL-3-Amino-2-oxohexamethyleneimine hydrochloride
- DL-alpha-Amino-epsilon-caprolactam Hydrochloride ?
- DL-Lysine lactam hydrochloride
- DL-α-Amino-ε-caprolactam hydrochloride
- DL-3-Aminohexahydro-2-azepinone Hydrochloride
- Aminocaprolactam hydrochloride
- DL-alpha-Aminocaprolactam monohydrochloride
- alpha-Amino-epsilon-caprolactam monohydrochloride
- 3-AMINOAZEPAN-2-ONE HCL
- 2H-Azepin-2-one, 3-aminohexahydro-, monohydrochloride
- 3-Amino-2-azepanone HCl
- LWXJCGXAYXXXRU-UHFFFAOYSA-N
- 3-Amino-2-azepanone Hydrochloride
- Dl-alpha-amino-epsilon-caprolactam HCl
- TRA0014064
- SY030978
- DL-alpha-Amino-?-caprolactam hydrochloride
- alpha-amino
- 2H-Azepin-2-one, 3-aminohexahydro-, hydrochloride (1:1)
- SY005804
- FT-0687399
- FT-0687400
- DL-alpha-Amino-epsilon-caprolactam hydrochloride, >=99.0%
- A876465
- AKOS015919800
- (S)-3-Amino-2-azepanone Hydrochloride
- DL- alpha -Amino- epsilon -caprolactam hydrochloride
- alpha-amino-epsiloncaprolactam hydrochloride
- A-Amino-epsilon-caprolactam hydrochloride
- 3-aminoazepan-2-one;hydrochloride
- DL-alpha-Amino-epsilon-caprolactam hydrochloride, 97%
- DL-
- SB36254
- CS-M1433
- 3-Aminoazepan-2-onehydrochloride
- SCHEMBL1446953
- MFCD06798179
- 29426-64-0
- EN300-129384
- S)-3-Aminohexahydro-2H-Azepin-2-one monohydrochloride labeled with carbon-14
- DTXSID10481422
- DS-1722
- 99560-25-5
- SB36255
- FT-0746905
- J-017511
- alpha-amino-epsilon-caprolactam hydrochloride
- SY005805
- 3-Aminohexahydro-2H-Azepin-2-One HCl
- DA-18275
- ?-AMINO-EPSILON-CAPROLACTAM HYDROCHLORIDE
- (R)-3-amino-azepan-2-one hydrochloride
- D-alpha-Amino-epsilon-caprolactam Hydrochloride
- A2331
- A-Amino-
- A-caprolactam hydrochloride
-
- MDL: MFCD06798179
- Inchi: 1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H
- InChI Key: LWXJCGXAYXXXRU-UHFFFAOYSA-N
- SMILES: Cl[H].O=C1C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1[H])N([H])[H]
Computed Properties
- Exact Mass: 164.07200
- Monoisotopic Mass: 164.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 114
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
Experimental Properties
- Color/Form: No data available
- Melting Point: 294°C(lit.)
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 58.61000
- LogP: 1.39200
- Sensitiveness: Sensitive to air
- Vapor Pressure: No data available
3-Aminoazepan-2-one hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R22; R36/37/38
3-Aminoazepan-2-one hydrochloride Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
3-Aminoazepan-2-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-129384-25.0g |
3-aminoazepan-2-one hydrochloride |
29426-64-0 | 95% | 25g |
$335.0 | 2023-06-06 | |
Enamine | EN300-129384-50.0g |
3-aminoazepan-2-one hydrochloride |
29426-64-0 | 95% | 50g |
$619.0 | 2023-06-06 | |
Enamine | EN300-129384-0.5g |
3-aminoazepan-2-one hydrochloride |
29426-64-0 | 95% | 0.5g |
$28.0 | 2023-06-06 | |
Chemenu | CM119851-10g |
3-Amino-2-azepanone Hydrochloride |
29426-64-0 | 95%+ | 10g |
$*** | 2023-03-31 | |
eNovation Chemicals LLC | K10186-10g |
DL-alpha-Amino-epsilon-caprolactam Hydrochloride |
29426-64-0 | 98% | 10g |
$520 | 2024-05-24 | |
Enamine | EN300-129384-5.0g |
3-aminoazepan-2-one hydrochloride |
29426-64-0 | 95% | 5g |
$80.0 | 2023-06-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBMYA033-1-10G |
3-aminoazepan-2-one hydrochloride |
29426-64-0 | 95% | 10g |
¥ 1,181.00 | 2023-04-13 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024948-250mg |
3-Aminoazepan-2-one hydrochloride |
29426-64-0 | 97% | 250mg |
¥51 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN192-5g |
3-Aminoazepan-2-one hydrochloride |
29426-64-0 | 95+% | 5g |
466CNY | 2021-05-10 | |
Fluorochem | 091789-10g |
3-Aminoazepan-2-one hydrochloride |
29426-64-0 | 95% | 10g |
£60.00 | 2022-03-01 |
3-Aminoazepan-2-one hydrochloride Related Literature
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
Additional information on 3-Aminoazepan-2-one hydrochloride
Introduction to 3-Aminoazepan-2-one Hydrochloride (CAS No. 29426-64-0)
3-Aminoazepan-2-one Hydrochloride, identified by the chemical compound code CAS No. 29426-64-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This zwitterionic derivative of azepane features a unique structural framework that has garnered considerable attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound’s bifunctional nature, combining both an amino group and a carbonyl moiety within a cyclic scaffold, makes it a versatile intermediate for constructing more complex molecules.
The structure of 3-Aminoazepan-2-one Hydrochloride contributes to its reactivity and utility in synthetic pathways. The presence of the amino group at the 3-position and the carbonyl group at the 2-position allows for facile participation in condensation reactions, nucleophilic additions, and other transformations that are pivotal in drug discovery. Furthermore, the hydrochloride salt form enhances its solubility in aqueous systems, facilitating its use in solution-phase reactions and biological assays.
In recent years, there has been growing interest in azepane derivatives due to their structural similarity to biologically active heterocycles found in natural products and existing pharmaceuticals. The 3-Aminoazepan-2-one Hydrochloride molecule serves as a valuable building block for synthesizing analogs with enhanced pharmacological properties. Its incorporation into drug candidates has shown promise in modulating various biological targets, including enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and inflammatory conditions.
One of the most compelling aspects of 3-Aminoazepan-2-one Hydrochloride is its role in the development of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. Researchers have leveraged the rigid azepane core of this compound to design molecules that can selectively inhibit aberrant kinase activity. Preliminary studies indicate that derivatives of 3-Aminoazepan-2-one Hydrochloride exhibit inhibitory effects on several kinases, including those implicated in cancer progression. The ability to fine-tune the pharmacophore by modifying substituents on the azepane ring provides a strategic advantage in optimizing potency and selectivity.
The synthetic pathways for preparing 3-Aminoazepan-2-one Hydrochloride have been refined to ensure high yields and purity, making it readily accessible for research purposes. Common synthetic routes involve cyclization reactions starting from appropriate precursors, followed by functional group modifications to introduce the amino and carbonyl groups at desired positions. Advances in catalytic methods have further streamlined these processes, reducing reaction times and minimizing byproduct formation.
From a computational chemistry perspective, 3-Aminoazepan-2-one Hydrochloride has been extensively studied to understand its molecular interactions and binding affinities. Molecular docking simulations have revealed that this compound can effectively engage with biological targets through hydrogen bonding networks and hydrophobic interactions. These insights have guided medicinal chemists in designing more potent derivatives with improved binding properties.
The pharmacokinetic profile of 3-Aminoazepan-2-one Hydrochloride is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its therapeutic potential. Preliminary pharmacokinetic studies suggest that 3-Aminoazepan-2-one Hydrochloride exhibits moderate bioavailability and favorable metabolic stability, although further optimization may be required to enhance its systemic exposure.
In conclusion, 3-Aminoazepan-2-one Hydrochloride (CAS No. 29426-64-0) represents a promising scaffold for developing novel pharmaceuticals. Its unique structural features, combined with its reactivity and solubility characteristics, make it an invaluable intermediate in synthetic chemistry. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic domains.
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